molecular formula C12H22O3Si B8472955 2-Butynoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester CAS No. 80866-51-9

2-Butynoic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester

Cat. No. B8472955
Key on ui cas rn: 80866-51-9
M. Wt: 242.39 g/mol
InChI Key: UZWDBSNNFTYNHN-UHFFFAOYSA-N
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Patent
US05545651

Procedure details

To a solution/suspension of 2.0 g of 4-(t-butyldimethylsilyloxy)-2-butynoic acid and 1.48 g Na2CO3 in 37 mL DMF under N2 was added slowly 1.58 mL Et2SO4. After stirring overnight, the reaction was diluted with EtOAc and washed several times with H2O. The organic extract was then washed with brine and dried over MgSO4. Filtration, evaporation and flash chromatography with a 5%-10% Et2O/hexanes gradient provided 1.58 g of pure product.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH2:9][C:10]#[C:11][C:12]([OH:14])=O)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[C:15]([O-])([O-])=O.[Na+].[Na+].CN([CH:24]=[O:25])C>CCOC(C)=O>[Si:1]([O:8][CH2:9][C:10]#[C:11][C:12]([O:25][CH2:24][CH3:15])=[O:14])([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CC(=O)O
Name
Quantity
1.48 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
37 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly 1.58 mL Et2SO4
WASH
Type
WASH
Details
washed several times with H2O
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration, evaporation and flash chromatography with a 5%-10% Et2O/hexanes gradient

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.58 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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